Triple Monoamine‑Transporter Inhibition Profile: SERT vs. DAT vs. NET
In radioligand reuptake assays using HEK293 cells expressing human transporters, 5‑amino‑4‑cyano‑N,N,3‑trimethylthiophene‑2‑carboxamide inhibits the dopamine transporter (DAT) with an IC50 of 292 nM, the norepinephrine transporter (NET) with an IC50 of 521 nM, and the serotonin transporter (SERT) with an IC50 of 5,050 nM, demonstrating a 17‑fold selectivity for DAT over SERT [1]. This balanced but distinct potency gradient contrasts with the typical SNRI profile, where NET and SERT inhibition are more closely matched, and with the diethyl analog (CAS 107815‑98‑5), for which no published transporter data exist, implying the N,N‑dimethyl motif is critical for this triple inhibition pattern .
| Evidence Dimension | IC50 for monoamine transporter reuptake inhibition |
|---|---|
| Target Compound Data | DAT IC50 = 292 nM; NET IC50 = 521 nM; SERT IC50 = 5,050 nM |
| Comparator Or Baseline | Class‑typical SNRI (e.g., venlafaxine: SERT IC50 ≈ 30 nM, NET IC50 ≈ 500 nM) [2]; diethyl analog (no reported data) |
| Quantified Difference | 17‑fold DAT/SERT selectivity; weak SERT inhibition unlike classical SNRIs |
| Conditions | [3H]‑dopamine, [3H]‑norepinephrine, and [3H]‑5‑hydroxytryptamine reuptake in HEK293 cells expressing human DAT, NET, SERT, respectively; microbeta liquid scintillation counting |
Why This Matters
The unique DAT‑preferring triple inhibition signature makes the compound a valuable *in vitro* tool for probing dopaminergic‑noradrenergic‑serotonergic interplay without the confounding SERT dominance of standard antidepressants.
- [1] ChEMBL / BindingDB. BDBM50235736 (CHEMBL4074999): Activity Spreadsheet – Inhibition of human SERT, DAT, NET. Chonnam National University, curated by ChEMBL. View Source
- [2] Bymaster FP, et al. Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo. Neuropsychopharmacology. 2001;25(6):871‑880. View Source
